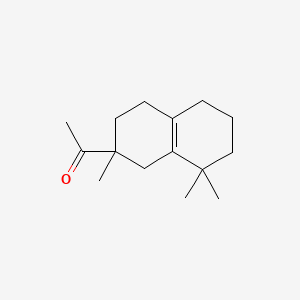
1-(1,2,3,4,5,6,7,8-Octahydro-2,8,8-trimethyl-2-naphthyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2,3,4,5,6,7,8-Octahydro-2,8,8-trimethyl-2-naphthyl)ethan-1-one is a synthetic ketone fragrance compound. It is known for its woody, slightly ambergris odor, reminiscent of clean human skin. This compound is widely used as a fragrance ingredient in perfumes, laundry products, and cosmetics .
Méthodes De Préparation
The synthesis of 1-(1,2,3,4,5,6,7,8-Octahydro-2,8,8-trimethyl-2-naphthyl)ethan-1-one involves a Diels–Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminum chloride. The resulting monocyclic intermediate is then cyclized in the presence of 85% phosphoric acid . This method ensures the acetyl group is positioned correctly, distinguishing it from other similar compounds .
Analyse Des Réactions Chimiques
1-(1,2,3,4,5,6,7,8-Octahydro-2,8,8-trimethyl-2-naphthyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reactions can occur in the presence of halogens like chlorine or bromine under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(1,2,3,4,5,6,7,8-Octahydro-2,8,8-trimethyl-2-naphthyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a precursor for the delivery of organoleptic and antimicrobial compounds.
Biology: Its long-lasting odor makes it useful in studying olfactory responses.
Medicine: It is investigated for its potential use in therapeutic fragrances.
Industry: Widely used in the fragrance industry for perfumes, detergents, and air fresheners.
Mécanisme D'action
The mechanism of action of 1-(1,2,3,4,5,6,7,8-Octahydro-2,8,8-trimethyl-2-naphthyl)ethan-1-one involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic woody odor .
Comparaison Avec Des Composés Similaires
1-(1,2,3,4,5,6,7,8-Octahydro-2,8,8-trimethyl-2-naphthyl)ethan-1-one is unique due to its specific odor profile and stability. Similar compounds include:
Iso E Super: Known for its sandalwood-like fragrance.
Amberonne: Another synthetic ketone fragrance with a similar odor profile.
Boisvelone: Used in perfumes for its woody scent.
These compounds share similar uses but differ in their specific odor characteristics and chemical properties.
Propriétés
Numéro CAS |
92859-88-6 |
|---|---|
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
1-(2,8,8-trimethyl-1,3,4,5,6,7-hexahydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C15H24O/c1-11(16)15(4)9-7-12-6-5-8-14(2,3)13(12)10-15/h5-10H2,1-4H3 |
Clé InChI |
FYVIXTXWYBVEME-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(CCC2=C(C1)C(CCC2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Di([1,1'-biphenyl]-4-yl)iodanium bromide](/img/structure/B14363158.png)
![1-[2-(Phenylsulfanyl)ethenyl]piperidine](/img/structure/B14363166.png)
![2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane](/img/structure/B14363167.png)

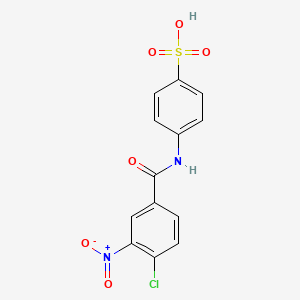
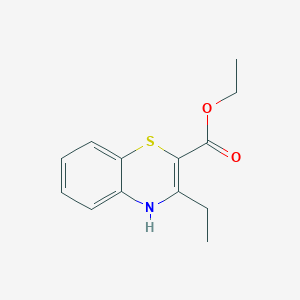
![7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione](/img/structure/B14363200.png)
![2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol](/img/structure/B14363207.png)
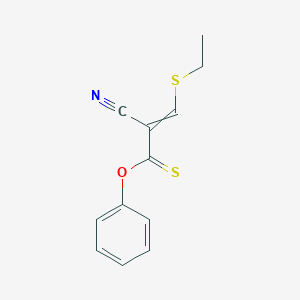
![8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole](/img/structure/B14363229.png)
![6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole](/img/structure/B14363230.png)
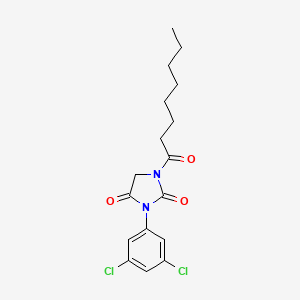

![7,8-Diphenyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14363256.png)
